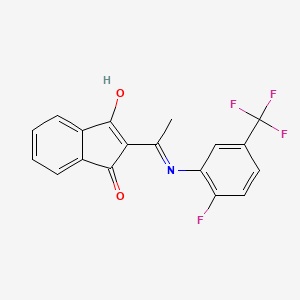

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFP is a fluorescent probe that has been used to study protein-ligand interactions, enzyme kinetics, and other biochemical processes.

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit enzymes such asreverse transcriptase and VEGFR tyrosine kinases , which play crucial roles in viral replication and angiogenesis, respectively.

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been shown to inhibit thereverse transcriptase enzyme , which is crucial for the replication of retroviruses . Additionally, some compounds have been found to inhibit VEGFR tyrosine kinases , which play a significant role in angiogenesis .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially influence its pharmacokinetic properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

Based on the potential targets, inhibition of reverse transcriptase could prevent the replication of retroviruses, and inhibition of vegfr tyrosine kinases could potentially suppress angiogenesis .

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione is its high sensitivity and selectivity for protein binding. It can be used to study a wide range of proteins and ligands, making it a versatile tool for scientific research. However, this compound has some limitations in lab experiments. It requires specialized equipment for fluorescence detection and can be expensive to use in large-scale experiments. Additionally, this compound may not be suitable for studying certain proteins or ligands due to its specific binding properties.

Future Directions

There are several future directions for 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione research. One potential application is in the development of new drugs and therapies. This compound could be used to screen potential drug candidates for their binding affinity to target proteins, allowing for more efficient drug development. Additionally, this compound could be used to study the binding kinetics of drugs to proteins, providing valuable insights into drug efficacy and safety. Another future direction for this compound research is in the development of new fluorescent probes with improved properties, such as higher sensitivity and selectivity for protein binding. Overall, this compound is a valuable tool for scientific research and has the potential to contribute to many areas of study in the future.

Synthesis Methods

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione can be synthesized through a multi-step process that involves the reaction of 2-fluoro-5-trifluoromethyl aniline with indane-1,3-dione. The resulting product is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)ethylidene)indane-1,3-dione has been widely used in scientific research as a fluorescent probe for studying protein-ligand interactions. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. This compound can be used to study the kinetics of enzyme-catalyzed reactions and the binding affinity of ligands to proteins. It has also been used to study the conformational changes that occur in proteins upon ligand binding.

Safety and Hazards

This compound is considered hazardous . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name |

2-[N-[2-fluoro-5-(trifluoromethyl)phenyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F4NO2/c1-9(15-16(24)11-4-2-3-5-12(11)17(15)25)23-14-8-10(18(20,21)22)6-7-13(14)19/h2-8,24H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILJOASYHQWXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=C(C=CC(=C1)C(F)(F)F)F)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2900881.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-morpholinoethanone](/img/structure/B2900891.png)

![1-cyclohexyl-3H-imidazo[4,5-c]pyridine-2-thione](/img/structure/B2900896.png)